7-Bromo-1H-indazole-3-carboxylic acid
Description
Historical Context and Discovery
The historical development of this compound is intrinsically linked to the broader discovery and investigation of indazole compounds. Indazole itself was first discovered by E. Fischer and Kuzel in 1883, marking the beginning of systematic research into this important class of heterocyclic compounds. Fischer and his colleagues, including Tafel, performed the earliest studies on indazole synthesis, establishing foundational methods that would influence future research directions. The original discovery involved the observation that 2-hydrazinecinnamic acid readily lost acetic acid to form indazole, demonstrating the fundamental cyclization reaction that characterizes indazole formation.
The development of brominated indazole derivatives, including this compound, emerged from subsequent investigations into substituted indazole compounds. E. Noelting made significant contributions while investigating substituted indazoles, expanding the understanding of how various substituents could be introduced into the indazole ring system. The synthesis of specifically brominated indazole carboxylic acids represents a more recent advancement, with modern research demonstrating that 1H-indazole-3-carboxylic acids undergo spontaneous decarboxylative bromination in the presence of N-bromosuccinimide at room temperature. This discovery has provided efficient synthetic pathways for accessing brominated indazole derivatives, including the target compound.
Research has revealed that the synthesis of brominated indazole compounds follows specific mechanistic pathways involving radical chemistry. The reaction proceeds through protonation of N-bromosuccinimide by the indazolecarboxylic acid, which activates the nitrogen-bromine bond towards homolytic cleavage to form bromine. Light-mediated and thermal homolytic cleavage of bromine produces bromine radicals, which subsequently abstract the acidic proton of the indazolecarboxylic acid. The resulting decarboxylation produces an indazole free radical that reacts with bromine to form the brominated product. This understanding of the mechanistic pathway has enabled researchers to develop more efficient synthetic strategies for producing this compound and related compounds.
Significance in Heterocyclic Chemistry
This compound holds considerable significance within the field of heterocyclic chemistry due to its unique structural features and diverse reactivity patterns. The compound belongs to the indazole family, which consists of heterocyclic aromatic organic compounds characterized by the fusion of benzene and pyrazole rings. This bicyclic structure provides a rigid framework that influences the compound's chemical behavior and biological activity. The indazole core exhibits amphoteric properties, capable of both protonation to form an indazolium cation and deprotonation to form an indazolate anion. The corresponding pKa values are 1.04 for the equilibrium between indazolium cation and indazole, and 13.86 for the equilibrium between indazole and indazolate anion.
The presence of the bromine substituent at the 7-position significantly enhances the compound's utility as a synthetic intermediate. Bromine atoms are excellent leaving groups in various substitution reactions, enabling the compound to undergo diverse chemical transformations. The bromine atom can participate in substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted indazole derivatives. Additionally, the compound can undergo nucleophilic addition reactions at the double bond in the indazole ring with nucleophiles such as organometallic reagents or cyanide ions. The electron-rich aromatic ring is also capable of undergoing electrophilic aromatic substitution reactions with electrophiles, such as acyl chlorides or nitro compounds.
Recent research has demonstrated the regioselective nature of bromination reactions involving indazole derivatives. Studies have shown that N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide can undergo regioselective C7 bromination when treated with N-bromosuccinimide in dimethylformamide at elevated temperatures. The treatment with 1.1 equivalents of N-bromosuccinimide at 80 degrees Celsius provided the desired C7 halogenated product in 84% yield along with 10% of the 5,7-dibrominated compound. When 2 equivalents of N-bromosuccinimide were used, the 5,7-dibrominated compound was obtained with 88% yield, demonstrating the potential for selective functionalization.
The carboxylic acid functionality at the 3-position provides additional synthetic versatility and influences the compound's physical properties. The carboxylic acid group can participate in various derivatization reactions, including esterification and amidation, expanding the range of accessible derivatives. Research has shown that ethyl 7-bromo-1H-indazole-3-carboxylate, an ester derivative of the parent acid, has been identified and characterized, demonstrating the feasibility of such transformations. The molecular weight of this ethyl ester is 269.09 grams per mole, reflecting the addition of the ethyl group.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C8H5BrN2O2 | |
| Molecular Weight | 241.04 g/mol | |
| Chemical Abstracts Service Number | 885278-71-7 | |
| MDL Number | MFCD07371559 | |
| SMILES Code | BrC2=C1[NH]N=C(C1=CC=C2)C(=O)O |
The significance of this compound extends to its role as a building block in pharmaceutical development. The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents and anti-inflammatory drugs. Its applications in biochemical research include studies investigating enzyme inhibition and receptor binding, providing insights into biological pathways and potential therapeutic targets. The unique combination of the bromine substituent and carboxylic acid functionality creates opportunities for structure-activity relationship studies, enabling researchers to explore how modifications to the indazole core influence biological activity.
Structure
2D Structure
Properties
IUPAC Name |
7-bromo-2H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSGTNVPWFFHOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652946 | |
| Record name | 7-Bromo-2H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-71-7 | |
| Record name | 7-Bromo-2H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
7-Bromo-1H-indazole-3-carboxylic acid plays a significant role as an intermediate in the synthesis of pharmaceuticals. It has been particularly noted for its utility in developing anti-cancer and anti-inflammatory agents. The compound's structure allows for modifications that enhance the biological activity of potential drug candidates.
Case Study: Anti-Cancer Agents
Research has demonstrated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of indazole derivatives that showed promising activity against breast cancer cells, suggesting a pathway for future drug development .
Biochemical Research
Enzyme Inhibition and Receptor Binding Studies
In biochemical research, this compound is utilized to study enzyme inhibition and receptor interactions. Its ability to bind to specific biological targets provides insights into metabolic pathways and therapeutic targets.
Example: Enzyme Inhibitors
A study focused on the inhibition of certain kinases found that derivatives of this compound could effectively block enzymatic activity, leading to decreased proliferation of cancer cells . These findings underscore its potential as a scaffold for designing new inhibitors.
Material Science
Advanced Materials Development
The compound is explored for its properties in creating advanced materials such as polymers and coatings. Its unique chemical functionalities enable the development of materials with tailored properties for specific applications.
Application Example: Coatings
Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for high-performance coatings .
Agricultural Chemistry
Agrochemical Formulation
In agricultural chemistry, this compound is used to formulate agrochemicals, improving the efficacy and stability of pesticides and herbicides. Its structural characteristics contribute to enhanced activity against pests while minimizing environmental impact.
Study on Pesticide Efficacy
A recent study demonstrated that formulations containing this compound exhibited increased pest control efficacy compared to traditional compounds, highlighting its potential in sustainable agriculture practices .
Analytical Chemistry
Standard in Chromatographic Methods
In analytical chemistry, this compound serves as a standard in chromatographic techniques. Its well-defined chemical properties allow researchers to quantify complex mixtures accurately.
Use in Method Development
Researchers have utilized this compound in developing high-performance liquid chromatography (HPLC) methods for analyzing biological samples, ensuring accurate detection of active compounds in various formulations .
Summary Table of Applications
Mechanism of Action
The mechanism by which 7-Bromo-1H-indazole-3-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in binding to receptors and enzymes, leading to biological responses. The specific molecular targets and pathways depend on the biological context and the derivatives formed from this compound.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
7-Bromo-4-methoxy-1H-indazole-3-carboxylic acid (CAS: 865887-05-4)
- Molecular Formula : C₉H₇BrN₂O₃
- Applications : The methoxy group may improve binding affinity in kinase inhibitors compared to the parent compound.
7-Bromo-1H-indazole-3-carbaldehyde (CAS: 887576-89-8)
- Molecular Formula : C₈H₅BrN₂O
- Key Differences : Replacement of the carboxylic acid with a formyl group reduces polarity and hydrogen-bonding capacity, impacting interactions with biological targets .
- Reactivity : The aldehyde group enables Schiff base formation, a trait exploited in prodrug design.
Methyl 7-Bromo-1H-indazole-3-carboxylate (CAS: 885279-52-7)
- Molecular Formula : C₉H₇BrN₂O₂
- Key Differences : Esterification of the carboxylic acid enhances lipophilicity (logP ~2.5 vs. ~1.8 for the acid), improving membrane permeability .
- Synthetic Utility : Used as a precursor to the carboxylic acid via hydrolysis.
Halogen and Heterocycle Modifications
4-Fluoro-1H-indazole (CAS: SC-35043)
- Molecular Formula : C₇H₅FN₂
- Key Differences : Fluorine at the 4-position reduces steric bulk compared to bromine, favoring interactions with compact binding pockets .
- Applications : Often used in PET tracer development due to fluorine-18 isotope utility.
3-Bromo-1H-indazole-7-carboxylic Acid (CAS: 1040101-01-6)
Biological Activity
7-Bromo-1H-indazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceuticals, particularly in cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the bromine atom enhances its reactivity, making it a valuable building block for synthesizing various bioactive molecules. The compound features an indazole ring structure that is known for its pharmacological potential.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of several cancer cell lines, including:
- HL60 (acute myeloid leukemia)
- HCT116 (colorectal cancer)
In vitro studies indicate that this compound exhibits cytotoxicity with IC50 values in the nanomolar range, suggesting potent activity against these cancer types .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound has been identified as an inhibitor of various kinases, which play critical roles in cell signaling pathways associated with cancer progression. For instance, it selectively inhibits CDK2 and MEK1, among others .
- Receptor Binding : It interacts with specific receptors that modulate cellular responses, potentially leading to apoptosis in cancer cells .
Case Studies
- Antitumor Activity : A study evaluated the effects of this compound on tumor growth in xenograft models. Results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .
- Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit NADPH oxidase, an enzyme involved in oxidative stress and inflammation. The findings indicated that it effectively reduced enzyme activity, suggesting implications for treating inflammatory diseases .
Applications in Research
This compound serves as a key intermediate in pharmaceutical development. Its applications include:
- Synthesis of Anticancer Agents : It is utilized to develop novel compounds aimed at targeting specific cancer pathways.
- Biochemical Research : The compound aids in elucidating biological pathways through enzyme inhibition studies and receptor interaction analyses .
Comparative Analysis
The biological activity of this compound can be compared with other indazole derivatives:
| Compound | IC50 (nM) | Biological Activity |
|---|---|---|
| This compound | <10 | Anticancer activity |
| 1H-Indazole-3-carboxylic acid | >100 | Limited anticancer activity |
| Ethyl 7-bromo-1H-indazole-3-carboxylate | 50 | Moderate anticancer activity |
This table illustrates that this compound possesses superior potency compared to related compounds.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 7-position undergoes nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling reactions, depending on reaction conditions.
Key Findings :
-
Bromine substitution is regioselective due to electron-withdrawing effects of the carboxylic acid group, favoring reactions at the 7-position .
-
Pd-catalyzed couplings enable the introduction of aromatic rings for targeted biological activity .
Carboxylic Acid Functionalization
The carboxylic acid group participates in classic acid-derived reactions, forming esters, amides, or anhydrides.
Mechanistic Insights :
-
Esterification typically uses acid catalysis or carbodiimide coupling agents to activate the carboxylic acid.
-
Decarboxylation proceeds via radical intermediates under high-temperature conditions, yielding the parent indazole scaffold.
Heterocycle Modifications
The indazole core undergoes further functionalization at nitrogen or adjacent carbon atoms.
N-Alkylation
-
Reagents : Alkyl halides (e.g., methyl iodide) in the presence of NaH or K₂CO₃ .
-
Outcome : Selective alkylation at the 1-position to form 1-alkyl-7-bromoindazole-3-carboxylic acids .
Electrophilic Aromatic Substitution (EAS)
-
Limited reactivity due to electron-deficient aromatic ring. Nitration or sulfonation requires harsh conditions (HNO₃/H₂SO₄, 50°C).
Cross-Coupling Reactions
Beyond Suzuki couplings, the bromine atom participates in:
Preparation Methods
Direct Bromination of Indazole-3-carboxylic Acid
A classical and widely used approach to prepare 7-bromo derivatives of indazole-3-carboxylic acid involves direct electrophilic bromination of the parent indazole-3-carboxylic acid compound using bromine in an acidic medium.
- Starting Material: Indazole-3-carboxylic acid
- Reagents: Bromine (Br2), glacial acetic acid as solvent
- Conditions: The indazole-3-carboxylic acid is suspended in glacial acetic acid and heated to around 120°C to dissolve the solids, then cooled to approximately 90°C.
- Bromination: A solution of bromine in glacial acetic acid is added slowly to the reaction mixture at 90°C.
- Reaction Time: The mixture is maintained at 90°C for about 16 hours to ensure complete bromination.
- Workup: The formed solids are filtered, washed with cold water, and dried under vacuum at room temperature.
- The product obtained is 7-bromo-1H-indazole-3-carboxylic acid with a yield reported around 87.5%.
- The reaction is regioselective for the 7-position on the indazole ring due to electronic and steric factors inherent in the substrate and reaction conditions.
Reference Data Table:
| Parameter | Details |
|---|---|
| Starting Material | Indazole-3-carboxylic acid |
| Brominating Agent | Bromine (Br2) |
| Solvent | Glacial acetic acid |
| Temperature | 120°C (dissolution), then 90°C (reaction) |
| Reaction Time | 16 hours |
| Yield | 87.5% |
| Product Purification | Filtration, washing, vacuum drying |
This method is documented with detailed experimental conditions and yields, demonstrating its reliability and reproducibility for the preparation of this compound.
Regioselective C7-Bromination of 4-Substituted 1H-Indazoles
An alternative, more selective bromination approach involves regioselective C7 bromination of substituted indazoles, followed by further functionalization such as Suzuki–Miyaura cross-coupling reactions. This method is particularly useful for synthesizing diversified 7-bromoindazole derivatives, including this compound.
- Starting Material: 4-substituted 1H-indazoles (which can be tailored to include the carboxylic acid group at position 3)
- Bromination: A regioselective electrophilic bromination targeting the C7 position is performed under controlled conditions.
- Catalysis: Palladium-catalyzed Suzuki–Miyaura coupling can be employed subsequently to modify the brominated product further.
- Reaction Conditions: Optimized to achieve moderate to good yields, typically involving palladium catalysts, boronic acids, and appropriate bases and solvents.
- High regioselectivity for C7-bromination.
- Enables subsequent cross-coupling reactions to diversify the indazole scaffold.
- Useful for complex molecule synthesis in pharmaceutical research.
Reference Data Table:
| Parameter | Details |
|---|---|
| Starting Material | 4-substituted 1H-indazoles |
| Brominating Agent | Electrophilic bromination reagents (e.g., NBS or Br2) |
| Catalyst | Palladium complex (for Suzuki coupling) |
| Reaction Type | Regioselective C7 bromination followed by Suzuki–Miyaura coupling |
| Yield | Moderate to good (varies with substrate) |
| Application | Synthesis of C7-arylated indazoles |
This method is supported by research demonstrating regioselective bromination and subsequent palladium-catalyzed reactions for structural diversification.
Summary Table Comparing Preparation Methods
| Method | Starting Material | Bromination Agent | Key Conditions | Yield | Advantages |
|---|---|---|---|---|---|
| Direct Bromination | Indazole-3-carboxylic acid | Bromine in AcOH | 90°C, 16 h | ~87.5% | Simple, high yield, well-established |
| Regioselective C7 Bromination | 4-substituted 1H-indazoles | Electrophilic bromination | Optimized for regioselectivity | Moderate to good | High regioselectivity, enables further coupling |
Q & A
Q. How to scale up the synthesis of this compound without compromising yield?
- Methodology :
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real-time, enabling adjustments to reagent dosing or temperature.
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side reactions (e.g., dibromination) during scale-up .
Q. What catalytic systems enhance the efficiency of derivatizing this compound?
- Methodology :
- Palladium Catalysts : Pd(OAc)/XPhos systems achieve >90% yield in Buchwald-Hartwig aminations. Pre-ligand screening (e.g., via high-throughput robotics) identifies optimal catalysts for specific substrates .
- Biocatalysis : Engineered lipases (e.g., Candida antarctica Lipase B) catalyze esterification under mild conditions, preserving acid-sensitive functional groups .
Safety and Compliance
Q. What safety protocols are essential when handling this compound in laboratory settings?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
